Propylhydrazine oxalate
Overview
Description
Synthesis Analysis
The synthesis of hydrazine derivatives often involves reactions with carbonyl compounds or through oxidative coupling methods. For example, palladium-catalyzed oxidative nonclassical Heck reactions have been employed to produce β-arylated carbonyl compounds using arylhydrazines, demonstrating a method that could potentially be adapted for synthesizing propylhydrazine derivatives (Xiaoshuo Wang et al., 2022).
Molecular Structure Analysis
Dihydrazinium oxalate , a compound formed from the reaction of hydrazine hydrate with oxalic acid, showcases the potential molecular structure elements that propylhydrazine oxalate might exhibit. The crystal structure analysis revealed a planar oxalate ion and an intricate hydrogen bonding network, suggesting a similar structural framework could be present in propylhydrazine oxalate (R. Selvakumar et al., 2014).
Chemical Reactions and Properties
Hydrazine derivatives, including arylhydrazines, participate in various carbon-carbon and carbon-heteroatom cross-coupling reactions. These reactions are crucial for synthesizing biologically active molecules, indicating the reactivity and potential utility of hydrazine derivatives in chemical synthesis (A. Hosseinian et al., 2018).
Physical Properties Analysis
The synthesis of unsymmetrical dimethylhydrazine oxalate from liquid rocket propellant highlights the physical properties of a hydrazine oxalate derivative, including good thermal stability and a specific melting point, which could be relevant for predicting the properties of propylhydrazine oxalate (Xiaogang Mu et al., 2018).
Chemical Properties Analysis
The interaction of hydrazine derivatives with oxalic acid and other carbonyl compounds suggests a wide range of chemical behaviors, such as the ability to form molecular salts and engage in complex hydrogen bonding. These interactions underline the versatility and reactivity of hydrazine derivatives in forming stable compounds with oxalate ions (R. Selvakumar et al., 2014).
Scientific Research Applications
Tumorigenicity Studies
Tumor Induction in Mice : Propylhydrazine oxalate has been studied for its tumorigenic potential. Research on n-butyl- and n-propylhydrazine hydrochlorides, compounds similar to propylhydrazine oxalate, demonstrated their ability to induce lung tumors in mice. These findings are significant given the widespread use of substituted hydrazines in various environmental settings (Nagel, Shimizu, & Tóth, 1975).
Investigating Chemical Structures and Tumor Relationships : Further studies on different hydrazine derivatives, including propylhydrazine, have been conducted to understand their structure-activity relationship in tumorigenesis. Such research helps in deciphering the mechanisms of action of these chemicals and their potential impact on health (Tóth, Nagel, & Patil, 1980).
Oxidative Stress and Toxicity Studies
Erythrocyte Oxidative Stress : Studies involving phenylhydrazine, a compound related to propylhydrazine oxalate, have explored its effects on oxidative stress in erythrocytes. This research provides insights into the red cell aging mechanisms and how these compounds can induce oxidative damage (Shahal et al., 1991).
Toxicity in Liver Cells : The cellular toxicity of hydrazine derivatives has been evaluated in studies involving primary rat hepatocytes. Such research is crucial for understanding the acute toxicity mechanisms of these compounds, particularly in relation to oxidative stress and cellular damage (Hussain & Frazier, 2002).
Chemical Synthesis and Environmental Applications
Synthesis from Rocket Propellant : Propylhydrazine oxalate and related compounds have been synthesized from rejected liquid rocket propellant, demonstrating an innovative approach to recycling and repurposing hazardous materials. This method not only presents a viable solution for waste management but also indicates the potential commercial value of these synthesized products (Mu, Yang, & Zhang, 2018).
Degradation of Environmental Contaminants : Research on the degradation of herbicides like propazine, which structurally resemble propylhydrazine oxalate, highlights the potential of using sulfate radicals for environmental cleanup. This process is important for reducing contamination in agricultural settings and ensuring food safety (Lutze et al., 2015).
Safety And Hazards
Future Directions
While specific future directions for Propylhydrazine oxalate are not mentioned in the search results, there are ongoing developments in the understanding and treatment of conditions related to oxalate, a component of Propylhydrazine oxalate . These include new therapies based on RNA interference and further clinical trials for promising therapeutics .
properties
IUPAC Name |
oxalic acid;propylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXLENZWWDUZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212817 | |
Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propylhydrazine oxalate | |
CAS RN |
56884-75-4, 6340-91-6 | |
Record name | Hydrazine, propyl-, ethanedioate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56884-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, propyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6340-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, propyl-, oxalate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylhydrazine oxalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.